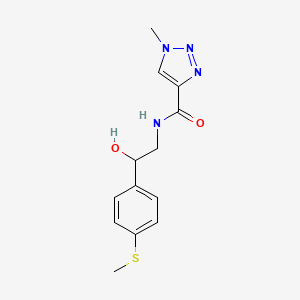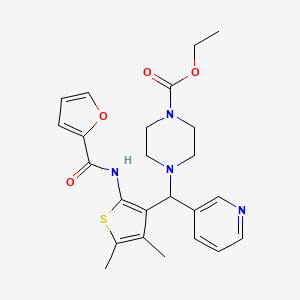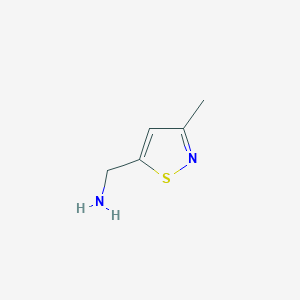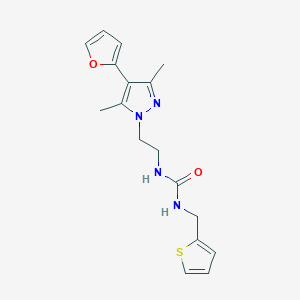![molecular formula C19H19N3O3S2 B3003359 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325720-30-7](/img/structure/B3003359.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process involving the formation of intermediate compounds, which are then further modified to obtain the final product. For instance, in one study, benzoyl chloride reacts with 2-amino pyridine derivatives to form N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are then oxidized and cyclized using copper(II) chloride to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Another synthesis route involves the reaction of isonicotinic acid with diamine and polyphosphoric acid, followed by several steps including sulfonylation, hydrolysis, and reduction to yield substituted benzamide/benzenesulfonamide compounds .
Molecular Structure Analysis
The molecular structures of the synthesized benzamide derivatives are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, revealing the geometry around the central ion in complexes . The crystal structure analysis can also reveal the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions, which are crucial for the stability and properties of the compounds .
Chemical Reactions Analysis
The benzamide derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes. For example, coordination of the thiadiazolo[2,3-a]pyridine benzamide derivatives with copper(II) ions results in the formation of stable planar complexes . The ligands in these complexes can also undergo tranamidation in the presence of PdCl2, leading to different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for example, is attributed to the role of methyl functionality and multiple non-covalent interactions . The thermal properties of metal complexes of benzamide derivatives are analyzed using thermal fragmentation studies, and the biological activities are assessed through various assays, including antioxidant, anticancer, and antimicrobial tests .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives have been researched for their potential anticancer activities. A study by Ravinaik et al. (2021) describes the synthesis of related compounds, which exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer.
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy. Borzilleri et al. (2006) discovered compounds that exhibited significant inhibitory activity against VEGFR-2, showing efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Role in Supramolecular Gelation
Studies have explored the role of N-(thiazol-2-yl) benzamide derivatives in gelation behavior, with a focus on the influence of methyl functionality and non-covalent interactions. Yadav and Ballabh (2020) investigated how these compounds behave as supramolecular gelators, with some derivatives displaying stable gelation behavior in specific solvent mixtures (Yadav & Ballabh, 2020).
Antifungal Potential
Research has also been conducted on the antifungal potential of compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Narayana et al. (2004) synthesized compounds that were evaluated for their antifungal activity, suggesting potential use in treating fungal infections (Narayana et al., 2004).
Histamine 3 Receptor Antagonism
Derivatives of pyrrolidin-3-yl-N-methylbenzamides, structurally related to the compound , have been studied for their role as histamine 3 receptor antagonists, indicating potential therapeutic applications in this domain. Zhou et al. (2011) synthesized and evaluated a series of these compounds, identifying several with potent H(3) receptor binding affinity (Zhou et al., 2011).
Mecanismo De Acción
Target of Action
Many compounds that contain a benzothiazole ring structure are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-20-17-12-15(6-9-18(17)26-13)21-19(23)14-4-7-16(8-5-14)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRLOSUWBYDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)


![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)

![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)



![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)